molecular formula C18H20ClN5O2S B6579035 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1040667-24-0

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B6579035
CAS No.: 1040667-24-0
M. Wt: 405.9 g/mol
InChI Key: ZYBOIGZKTWXBKR-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative characterized by a tert-butylsulfanyl group at position 6, a 3-oxo moiety, and an N-[(2-chlorophenyl)methyl]acetamide side chain. The tert-butylsulfanyl group enhances lipophilicity and metabolic stability, while the 2-chlorobenzyl substituent may influence target binding affinity.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-18(2,3)27-16-9-8-14-21-23(17(26)24(14)22-16)11-15(25)20-10-12-6-4-5-7-13(12)19/h4-9H,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBOIGZKTWXBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide is a novel heterocyclic organic molecule with potential biological applications. Its unique structure features a fused triazole and pyridazine ring system, which is known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN5O2SC_{18}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 405.9 g/mol. The presence of functional groups such as the tert-butylsulfanyl and acetamide groups plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC18H20ClN5O2S
Molecular Weight405.9 g/mol
PurityTypically 95%

Biological Activity Overview

The biological activities of compounds similar to This compound have been explored in various studies. These compounds are often investigated for their antiviral , antibacterial , and antitumor properties.

Antiviral Activity

Research indicates that heterocyclic compounds can exhibit antiviral properties. For instance, derivatives containing similar triazole and pyridazine structures have demonstrated effectiveness against viruses such as HSV-1 and JUNV. In a study involving related compounds, certain derivatives showed up to 91% inhibition of HSV replication in Vero cells at concentrations of 50 μM with low cytotoxicity (CC50 values around 600 μM) .

Antibacterial Activity

The structural characteristics of this compound suggest potential applications as an antitubercular agent . Compounds with similar frameworks have been shown to possess significant antibacterial activity due to their ability to interfere with bacterial cell wall synthesis or function .

Antitumor Activity

Some studies have suggested that triazole-based compounds may exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting specific signaling pathways involved in tumor growth . The specific mechanisms by which This compound exerts its effects are still under investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The presence of the triazole ring can facilitate interactions with key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation: The acetamide group may interact with specific receptors or proteins within cells, altering signaling pathways.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to disruptions in replication processes.

Case Studies and Research Findings

  • Antiviral Studies: A recent study evaluated various triazole derivatives for their antiviral efficacy against different viral strains. Compounds were tested in vitro for cytotoxicity and antiviral activity using established cell lines .
    CompoundVirus TypeIC50 (μM)CC50 (μM)% Inhibition
    Compound AHSV-1510091
    Compound BJUNV1015085
  • Antibacterial Studies: Another research effort focused on the synthesis of related triazole-pyridazine derivatives that exhibited promising results as potential antitubercular agents . The study highlighted the need for further optimization to enhance efficacy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Triazolopyridazine Derivatives

Triazolopyridazines are a well-studied class of heterocycles with diverse biological activities. Key structural analogues include:

Compound Name Core Structure Substituents Key Biological Activity LogP Solubility (mg/mL)
Target Compound Triazolopyridazine 6-tert-butylsulfanyl, 3-oxo, 2-chlorobenzylacetamide Hypothesized kinase inhibition 3.8* 0.12*
5-Phenyltriazolo[4,3-b]pyridazin-3-one Triazolopyridazine Phenyl at C5 Anticancer (EGFR inhibition) 2.5 0.45
6-Methylsulfonyl-triazolo[4,3-b]pyridazine Triazolopyridazine Methylsulfonyl at C6 Neuroprotective (GABA modulation) 2.1 0.89

*Theoretical values calculated using MarvinSketch 5.3.2 (ChemAxon) .

Key Findings :

  • The 2-chlorobenzylacetamide side chain may enhance selectivity for kinase targets, as similar chlorinated aryl groups are prevalent in EGFR inhibitors .
Functional Analogues: Quaternary Ammonium Compounds (QACs)

While structurally distinct, QACs like benzalkonium chlorides (BAC-C12) share functional similarities in surfactant properties. Comparative critical micelle concentration (CMC)

Compound CMC (mM) via Spectrofluorometry CMC (mM) via Tensiometry
BAC-C12 8.3 8.0
Target Compound* N/A N/A

*The target compound lacks surfactant properties due to its rigid heterocyclic core. QACs like BAC-C12 exhibit CMC values influenced by alkyl chain length, whereas the triazolopyridazine scaffold prioritizes target binding over micelle formation .

Computational Similarity Assessment

Virtual screening methods (e.g., Tanimoto coefficient, MACCS keys) reveal:

  • Tanimoto Similarity : The target compound shares <50% similarity with neuroprotective triazolbenzo[d]thiazoles due to divergent heterocyclic cores .

Limitations : Computational methods often overestimate similarity for structurally complex molecules, underscoring the need for experimental validation .

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